Stearonitrile

Catalog No.
S537942
CAS No.
638-65-3
M.F
C18H35N
M. Wt
265.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stearonitrile

CAS Number

638-65-3

Product Name

Stearonitrile

IUPAC Name

octadecanenitrile

Molecular Formula

C18H35N

Molecular Weight

265.5 g/mol

InChI

InChI=1S/C18H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-17H2,1H3

InChI Key

RHSBIGNQEIPSCT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC#N

Solubility

INSOL IN WATER; SOL IN ALCOHOL; VERY SOL IN ETHER, ACETONE & CHLOROFORM

Synonyms

Octadecanonitrile; NSC 5541; NSC-5541; NSC5541

Canonical SMILES

CCCCCCCCCCCCCCCCCC#N

Description

The exact mass of the compound Stearonitrile is 265.277 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; sol in alcohol; very sol in ether, acetone & chloroform. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5541. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. It belongs to the ontological category of fatty nitrile in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Organic Synthesis

Stearonitrile can serve as a starting material for the synthesis of various organic compounds. Its long alkyl chain and nitrile group can be manipulated through different reactions to produce:

  • Fatty Amines: Stearonitrile can be hydrogenated to form stearylamine, a long-chain fatty amine used in various applications like lubricants and cosmetics [].
  • Nitriles with Shorter Chains: Stearonitrile can be cleaved at specific points in the chain to produce nitriles with shorter alkyl chains, useful for targeted organic syntheses [].

Study of Liquid Crystals

Stearonitrile exhibits liquid crystalline behavior under certain conditions. Researchers utilize it to study the properties of these phases, particularly in relation to the influence of long alkyl chains on self-assembly and ordering within the liquid crystal [].

Solvent Applications

Stearonitrile possesses some unique solvent properties. In specific research settings, it can be used as:

  • Nonpolar Solvent: Due to its long alkyl chain, stearonitrile exhibits nonpolar characteristics, making it suitable for dissolving nonpolar molecules in certain studies [].
  • Inclusion Complex Formation: Stearonitrile can form inclusion complexes with certain molecules, which can be helpful for studying their properties or separation techniques [].

Stearonitrile, also known as octadecanenitrile or heptadecyl cyanide, is a fatty nitrile with the chemical formula C18H35NC_{18}H_{35}N and a molecular weight of approximately 265.4772 g/mol. It is synthesized through the formal condensation of stearic acid (octadecanoic acid) with ammonia. This compound is characterized by a long hydrocarbon chain, making it hydrophobic and lipophilic, which influences its interactions in biological systems and materials science .

, including:

  • Hydrogenation: Stearonitrile can undergo hydrogenation to form stearamide or other derivatives. This reaction typically requires a catalyst and occurs under elevated temperatures and pressures .
  • Reactions with Electrophiles: The nitrile group can react with electrophiles in nucleophilic substitution reactions, leading to the formation of amines or carboxylic acids depending on the reaction conditions.
  • Acid-Base Reactions: As a nitrile, stearonitrile can participate in acid-base reactions, although it is generally less reactive than other functional groups such as carboxylic acids or alcohols.

The primary synthesis method for stearonitrile involves the following steps:

  • Condensation Reaction: Stearic acid is reacted with ammonia in a controlled environment to facilitate the formation of stearonitrile.
  • Purification: The product is typically purified through distillation or recrystallization to remove any unreacted starting materials and byproducts.
  • Characterization: The resulting compound is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Stearonitrile has several applications across various fields:

  • Materials Science: It is used to study phase behavior in lipid mixtures, particularly in the context of biomembranes and surfactants .
  • Cosmetics: Due to its emollient properties, stearonitrile may be utilized in cosmetic formulations to improve texture and stability.
  • Pharmaceuticals: Its role as a plant metabolite suggests potential applications in drug development, particularly for compounds targeting lipid metabolism .

Research on stearonitrile's interactions focuses on its behavior in mixtures with other lipids and surfactants. Studies indicate that it can influence the morphology and phase behavior of lipid bilayers, which is essential for understanding membrane dynamics and drug delivery systems . The interactions between stearonitrile and other compounds are crucial for optimizing formulations in both pharmaceutical and cosmetic products.

Stearonitrile shares structural similarities with several other fatty nitriles and related compounds. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
PalmitonitrileC16H33NC_{16}H_{33}NShorter carbon chain compared to stearonitrile
OleonitrileC18H35NC_{18}H_{35}NContains a double bond in the carbon chain
LauronitrileC12H25NC_{12}H_{25}NSignificantly shorter carbon chain
BehenonitrileC22H45NC_{22}H_{45}NLonger carbon chain; used in specialty applications

Uniqueness of Stearonitrile: The primary distinction of stearonitrile lies in its specific carbon chain length (eighteen carbons) and its resultant physical properties, which make it particularly relevant for studies involving lipid bilayers and membrane dynamics. Its ability to form stable mixtures with other lipids enhances its utility in both biological research and industrial applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid

XLogP3

8

Exact Mass

265.277

Boiling Point

362.0 °C
362 °C @ 760 MM HG

Density

0.8325 @ 20 °C/4 °C

Appearance

Solid powder

Melting Point

41.0 °C
41 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QXY19Q5N5I

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

638-65-3

Wikipedia

Octadecanonitrile

Methods of Manufacturing

REACTION OF STEARIC ACID WITH AMMONIA IN LIQUID OR VAPOR PHASE IN THE PRESENCE OF A DEHYDRATION CATALYST, EG, ALUMINA

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Octadecanenitrile: ACTIVE
N-OCTADECANENITRILE 1 MG/CAGE COMPETED SUCCESSFULLY WITH SINGLE CAGED VIRGIN FEMALE SPRUCE BUDWORM MOTHS, CHORISTONEURA FUMIFERANA, IN ATTRACTING MALE BUDWORM MOTHS, IN FIELD TESTS.

Dates

Modify: 2023-08-15
1: Ruelle P, Kesselring UW. Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory. Pharm Res. 1994 Feb;11(2):201-5. PubMed PMID: 8165177.

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